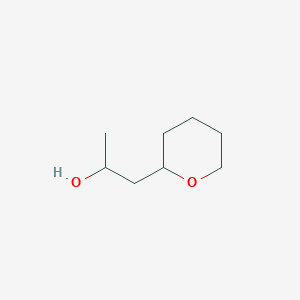
1-(テトラヒドロ-2H-ピラン-2-イル)プロパン-2-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(tetrahydro-2H-pyran-2-yl)propan-2-ol” is a part of a new class of natural sesquiterpenes, known as Bipodonines A–J . These compounds were characterized from the fungus Bipolaris cynodontis DJWT-01 . The structures of these new compounds were determined using extensive spectroscopic analyses, derivative reactions, X-ray diffraction analysis, ECD data, and DP4+ calculations .
Synthesis Analysis
The synthesis of these compounds involves a variety of methods. For instance, the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins is one method that has been used . Other methods include the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature .Molecular Structure Analysis
The molecular structure of these compounds was determined using extensive spectroscopic analyses, derivative reactions, X-ray diffraction analysis, ECD data, and DP4+ calculations . The structures of these new compounds were determined using these methods .Chemical Reactions Analysis
The chemical reactions involved in the formation of these compounds are complex. For instance, bipodonines A and B, which feature γ- and δ-lactone, might be degradative derivatives of polyketide–terpenoid 11 .科学的研究の応用
- ビポドニンA–J: これらの新規セスキテルペンは、Bipolaris cynodontis DJWT-01菌から特徴付けられました。 それらは、2-(テトラヒドロ-2H-ピラン-2-イル)プロパン-2-オール系を特徴としています . これらの化合物は、天然物の研究とその生合成に貢献しています。
- 抗菌活性: 化合物11は、Fusarium solaniおよびF. oxysporumに対して、最小発育阻止濃度(MIC)がそれぞれ4.00および2.00 μg mL−1で抗菌活性を示しました .
- 免疫調節: 化合物5、7、および11は、in vitroでLPS刺激脾臓リンパ球の増殖を促進しました .
- 2H-ピラン(2HP): 研究者は、芳香環に縮合した2H-ピラン(例えば、2H-クロメン)を含む、2H-ピランへのアクセスのための多様な合成方法を探索してきました . これらの方法は、さまざまな化合物の合成に貢献しています。
天然物化学
生物活性
DNA研究
合成方法
要約すると、テトラヒドロ-2H-ピラン-2-オールは、天然物化学、生物学研究、合成方法において多面的役割を果たしています。 その多様な用途により、さまざまな科学分野におけるさらなる調査と利用のための魅力的な化合物となっています . さらなる情報が必要な場合や、追加の質問がある場合は、お気軽にお問い合わせください!
作用機序
Target of Action
It is found in a class of natural sesquiterpenes, bipodonines a–j, from the fungus bipolaris cynodontis djwt-01 . These compounds have shown various biological activities, suggesting they interact with multiple targets.
Mode of Action
Related compounds have shown to promote the proliferation of lps-stimulated splenic lymphocytes . This suggests that these compounds may interact with immune cells and potentially modulate immune responses.
Biochemical Pathways
oxysporum , indicating that they may interfere with the biochemical pathways of these microorganisms.
Result of Action
Related compounds have shown potent cytotoxic activities against four cell lines , suggesting that they may induce cell death in certain types of cells.
特性
IUPAC Name |
1-(oxan-2-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(9)6-8-4-2-3-5-10-8/h7-9H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFGIEKVRKWTCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCO1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3578-82-3 |
Source


|
| Record name | 1-(oxan-2-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2411749.png)




![N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethanesulfonamide](/img/structure/B2411758.png)
![8,9,10,11-tetrahydropyrido[2',3':4,5]pyrimido[1,2-a]azepin-5(7H)-one](/img/structure/B2411762.png)





![2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone](/img/structure/B2411771.png)